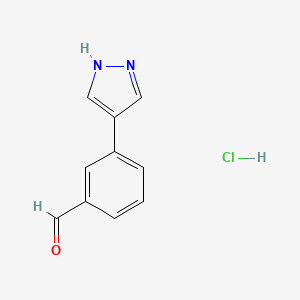3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride
CAS No.:
Cat. No.: VC18034162
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9ClN2O |
|---|---|
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | 3-(1H-pyrazol-4-yl)benzaldehyde;hydrochloride |
| Standard InChI | InChI=1S/C10H8N2O.ClH/c13-7-8-2-1-3-9(4-8)10-5-11-12-6-10;/h1-7H,(H,11,12);1H |
| Standard InChI Key | OUMXHCSIWMDBJV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CNN=C2)C=O.Cl |
Introduction
Chemical Structure and Nomenclature
The structure of 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride consists of a benzene ring substituted with an aldehyde group at position 3 and a pyrazole ring at position 4 (Figure 1). The pyrazole, a five-membered aromatic ring containing two nitrogen atoms, contributes to the compound’s electronic properties and reactivity. The hydrochloride salt forms via protonation of the pyrazole’s nitrogen, improving crystallinity and aqueous solubility.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.64 g/mol |
| Functional Groups | Aldehyde (-CHO), Pyrazole, Hydrochloride |
| Aromatic System | Benzene and pyrazole rings |
| Solubility | Soluble in polar solvents (e.g., DMSO, water) |
The IUPAC name, 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride, reflects its substitution pattern and salt form. The numbering prioritizes the aldehyde group on the benzene ring, with the pyrazole attached at the adjacent position.
Synthesis and Characterization
Synthetic Routes
The synthesis involves a multi-step protocol starting from commercially available precursors. A common approach includes:
-
Condensation Reaction: 3-Aminopyrazole reacts with benzaldehyde derivatives under acidic conditions to form the pyrazole-benzaldehyde scaffold.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability.
A modified method from Heller et al. (2023) employs a one-pot synthesis using 3-benzoylpropionic acid and benzylhydroxylamine to generate intermediates, followed by cyclization with hydrazine monohydrate . This method emphasizes optimal reaction conditions—temperatures of 60–80°C and anhydrous solvents—to achieve yields exceeding 70% .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Intermediate Formation | Benzylhydroxylamine, CDI, DMF, 25°C | 85 |
| Cyclization | Hydrazine monohydrate, ethanol, reflux | 72 |
| Salt Crystallization | HCl (g), diethyl ether, 0°C | 90 |
Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the aldehyde proton () and pyrazole protons (). Mass spectrometry (MS) shows a parent ion peak at m/z 172.19 for the free base and 208.64 for the hydrochloride. X-ray crystallography further validates the planar geometry and intermolecular hydrogen bonding in the crystal lattice .
Reactivity and Functionalization
The aldehyde group undergoes nucleophilic additions, forming Schiff bases with amines or undergoing aldol condensations. The pyrazole nitrogen participates in coordination chemistry, enabling metal complexation. For example, reaction with copper(II) acetate yields a tetrahedral complex with enhanced antimicrobial activity.
Key Reactions:
-
Schiff Base Formation:
-
Metal Coordination:
Electron-withdrawing effects from the aldehyde and pyrazole direct electrophilic substitution to the benzene ring’s meta position.
Applications in Pharmaceutical Research
Drug Discovery
This compound serves as a precursor in synthesizing kinase inhibitors and protease modulators. Its scaffold is integral to developing candidates for neurodegenerative diseases and cancer .
Material Science
The planar structure and π-conjugation enable applications in organic electronics, such as light-emitting diodes (OLEDs), where it acts as an electron-transport layer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume